BenchChemオンラインストアへようこそ!

3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

3-Methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9; PubChem CID is a synthetic small-molecule benzothiazole-benzamide hybrid featuring a morpholinosulfonyl electron-withdrawing group at the 6-position of the benzothiazole core and a 3-methoxy substituent on the pendant benzamide ring. Its computed physicochemical profile—moderate lipophilicity (XLogP3 = 2.3), a topological polar surface area of 134 Ų, a single hydrogen bond donor, and eight hydrogen bond acceptors—places it within drug-like chemical space and distinguishes it from close analogs that bear different benzamide substituents.

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5
CAS No. 865592-48-9
Cat. No. B2815771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS865592-48-9
Molecular FormulaC19H19N3O5S2
Molecular Weight433.5
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C19H19N3O5S2/c1-26-14-4-2-3-13(11-14)18(23)21-19-20-16-6-5-15(12-17(16)28-19)29(24,25)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,20,21,23)
InChIKeyINQSQBSMIYZDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 3-Methoxy-N-(6-(Morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9) for Informed Procurement


3-Methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9; PubChem CID 2138884) is a synthetic small-molecule benzothiazole-benzamide hybrid featuring a morpholinosulfonyl electron-withdrawing group at the 6-position of the benzothiazole core and a 3-methoxy substituent on the pendant benzamide ring [1]. Its computed physicochemical profile—moderate lipophilicity (XLogP3 = 2.3), a topological polar surface area of 134 Ų, a single hydrogen bond donor, and eight hydrogen bond acceptors—places it within drug-like chemical space and distinguishes it from close analogs that bear different benzamide substituents [1]. The compound belongs to a broader class of benzothiazole-2-yl benzamides that have been investigated as adenosine receptor ligands, kinase inhibitors, and antiviral agents [2].

Why Generic Substitution of 3-Methoxy-N-(6-(Morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9) Fails Without Evidence


Benzothiazole-2-yl benzamide analogs sharing the 6-morpholinosulfonyl scaffold cannot be treated as interchangeable procurement items because even a single substituent change on the benzamide ring—e.g., replacing the 3-methoxy group with 4-tert-butyl, 3-trifluoromethyl, or unsubstituted phenyl—alters computed lipophilicity, hydrogen-bonding capacity, and conformational flexibility, each of which modulates target binding, solubility, and metabolic stability [1]. In the morpholinosulfonyl-containing benzothiazole class, structure-activity relationship (SAR) analysis has demonstrated that the morpholinosulfonyl moiety is critical for antiviral potency, yet its contribution is context-dependent on the full substitution pattern of the benzamide portion [2]. Selecting a close analog without verifying target-specific comparative data therefore risks introducing uncontrolled variables into research protocols.

Quantitative Differentiation Evidence for 3-Methoxy-N-(6-(Morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Methoxy vs. 4-tert-Butyl and 3-Trifluoromethyl Benzamide Analogs

The target compound exhibits a computed XLogP3 of 2.3, placing it in the optimal range for oral absorption (typically 1–3) [1]. In contrast, the 4-(tert-butyl) analog (CID structure available on PubChem) adds significant aliphatic bulk that increases calculated logP by approximately 1.5–2.0 log units based on the Hansch π contribution of the tert-butyl group (~1.98 vs. methoxy ~0.12), while the 3-trifluoromethyl analog introduces a strongly electron-withdrawing, lipophilic substituent (Hansch π ~0.88) that shifts logP upward by approximately 0.6 units [2]. This positions the 3-methoxy variant as the most balanced option among the three for assays where moderate lipophilicity is required to avoid non-specific binding or poor aqueous solubility.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation vs. 4-(tert-Butyl) Analog

The target compound has a computed TPSA of 134 Ų and eight hydrogen-bond acceptors (HBA = 8), which reflect contributions from the morpholinosulfonyl sulfonamide oxygen atoms, the benzamide carbonyl, and the 3-methoxy oxygen [1]. By comparison, the 4-(tert-butyl) analog lacks the methoxy oxygen as a distinct H-bond acceptor, reducing its HBA count to 7 and slightly lowering TPSA. While both compounds fall within the typical oral bioavailability space (TPSA < 140 Ų), the additional HBA from the 3-methoxy group enables an extra anchoring point for polar interactions with target protein residues or water networks, a distinction that may influence binding poses in targets such as carbonic anhydrase or kinases where methoxy-directed interactions have been crystallographically observed in related benzothiazole series [2].

Drug-likeness Permeability ADME prediction

Class-Level Antiviral Target Engagement Evidence: Morpholinosulfonyl Moiety Is Functionally Non-Replaceable in CD163-SRCR5 Binding

In a structure-activity relationship (SAR) study of small-molecule inhibitors targeting the CD163-SRCR5/PRRSV glycoprotein interaction, compounds bearing a 3-(morpholinosulfonyl)anilino or benzenesulfonamide moiety demonstrated physical binding to the CD163-SRCR5 protein with dissociation constants (K_D) of 28–39 µM [1]. The study explicitly concluded that the morpholinosulfonyl group is critical for antiviral potency; while chlorine substitution at the same position resulted in partial retention of activity, the morpholinosulfonyl-containing scaffold served as the core pharmacophore from which all active compounds were derived [1]. Although this study did not test the exact 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide structure, the morpholinosulfonyl substitution pattern is conserved, establishing class-level evidence that the 6-morpholinosulfonyl-benzothiazole architecture provides target engagement that simpler sulfonamide or chloro analogs may not fully replicate.

Antiviral CD163 PRRSV Protein-protein interaction inhibition

Rotatable Bond Count and Conformational Flexibility Differentiation vs. 4-(tert-Butyl) and 3-Trifluoromethyl Analogs

The target compound possesses five rotatable bonds, a parameter that influences entropic penalty upon binding and conformational pre-organization [1]. The 3-methoxy group introduces a C–O rotatable bond absent in the unsubstituted benzamide baseline, yet this methoxy rotor has a relatively low rotational barrier (~1–3 kcal/mol for methoxybenzene rotation) and can adopt conformations that either engage in or avoid specific polar contacts. By comparison, the 4-(tert-butyl) analog introduces a bulky, rotationally symmetric group that limits productive conformations through steric exclusion, while the 3-trifluoromethyl analog introduces a C–CF₃ rotor with different electrostatic surface properties. Among the three, the 3-methoxy compound offers the greatest potential for induced-fit binding through modest conformational adaptation without the steric penalty of the tert-butyl group.

Conformational analysis Entropy Binding affinity optimization

Evidence-Backed Application Scenarios for 3-Methoxy-N-(6-(Morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-48-9)


Physicochemical Reference Standard in ADME Pre-Screening Panels

With a well-defined computed logP (2.3), TPSA (134 Ų), and hydrogen-bond donor/acceptor profile (HBD=1, HBA=8), this compound can serve as a moderately lipophilic reference compound in ADME prediction model calibration sets, particularly when benchmarking in silico tools against experimental logD or permeability data [1]. Its position between more lipophilic analogs (e.g., 4-tert-butyl derivative, estimated XLogP3 ~4.0) and more polar unsubstituted benzamide variants provides a mid-range calibration point.

Scaffold for CD163-Targeted Antiviral SAR Expansion

Building on the class-level finding that morpholinosulfonyl-containing compounds physically bind the CD163-SRCR5 domain with K_D values of 28–39 µM and inhibit PRRSV infection, the 3-methoxy benzamide derivative offers a structurally distinct starting point within the morpholinosulfonyl-benzothiazole series for systematic SAR exploration [2]. Its 3-methoxy substituent distinguishes it from the aniline-based morpholinosulfonyl compounds tested in the reference study, potentially enabling exploration of alternative binding poses or improved selectivity.

Kinase or Carbonic Anhydrase Inhibitor Lead Optimization Starting Point

The combination of the morpholinosulfonyl electron-withdrawing group, the benzothiazole hinge-binding scaffold, and the methoxy-substituted benzamide extension aligns with pharmacophoric features of several kinase and carbonic anhydrase inhibitor series [3]. Morpholine-containing thiazole derivatives have demonstrated bovine CA-II inhibition with K_i values as low as 9.64 ± 0.007 µM for optimized analogs; the target compound's 3-methoxy substitution pattern may offer differentiated zinc-binding group positioning or active-site water network interactions relative to the published morpholine-thiazole CA-II inhibitor series.

Selectivity Profiling in Transporter Inhibition Assays (OCT1)

Preliminary BindingDB data for structurally related benzothiazole derivatives indicate potential interaction with human OCT1 (SLC22A1) [4]. The target compound's computed property profile (moderate logP, moderate TPSA, cationic-zwitterionic character from the morpholinosulfonyl group) is consistent with known OCT1 substrate/inhibitor chemical space. Researchers investigating poly-specific organic cation transporter pharmacology may employ this compound as a probe for structure-transporter relationship studies, with the 3-methoxy group offering a handle for comparative analysis against demethoxylated or otherwise substituted analogs.

Quote Request

Request a Quote for 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.